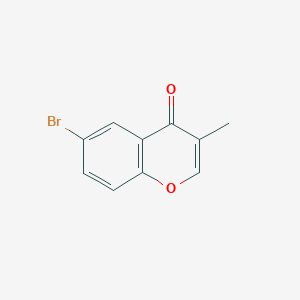

6-Bromo-3-methyl-4H-chromen-4-one

Beschreibung

6-Bromo-3-methyl-4H-chromen-4-one is a substituted chromenone derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the chromenone ring. Its molecular formula is C₁₀H₇BrO₂, with a molecular weight of 239.07 g/mol (SMILES: CC1=COc2ccc(Br)cc2C1=O) . It serves as a versatile intermediate in organic synthesis, particularly in the development of enzyme inhibitors, cell-permeable compounds, and probes for studying cellular signaling pathways . Applications span pharmacology, molecular electronics, and synthetic chemistry, though its exact biological targets remain under investigation .

Eigenschaften

IUPAC Name |

6-bromo-3-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXLCYAKZMOQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-3-methyl-4H-chromen-4-on beinhaltet typischerweise die Bromierung von 3-Methyl-4H-chromen-4-on. Die Reaktion wird unter Verwendung von Brom oder einer Bromquelle wie N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur bis zum Rückfluss

Zeit: Mehrere Stunden bis über Nacht

Katalysatoren: Manchmal wird eine Lewis-Säure wie Aluminiumchlorid verwendet, um die Reaktion zu erleichtern

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Brom-3-methyl-4H-chromen-4-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massenbromierung: Verwendung großer Mengen Brom oder NBS

Durchflussreaktoren: Um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten

Analyse Chemischer Reaktionen

Reaktionstypen

6-Brom-3-methyl-4H-chromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidationsreaktionen: Die Verbindung kann zu den entsprechenden Chinonen oxidiert werden.

Reduktionsreaktionen: Die Reduktion der Carbonylgruppe kann zu dem entsprechenden Alkohol führen.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Natriummethoxid, primäre Amine oder Thiole in Lösungsmitteln wie Ethanol oder DMF.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Substitutionsprodukte: Abhängig vom Nucleophil entstehen Produkte wie 6-Amino-3-methyl-4H-chromen-4-on oder 6-Alkoxy-3-methyl-4H-chromen-4-on.

Oxidationsprodukte: Bildung von Chinonen.

Reduktionsprodukte: Bildung von Alkoholen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-3-methyl-4H-chromen-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder DNA interagieren, was zu einer Modulation biologischer Prozesse führt.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellproliferation, Apoptose und oxidativem Stress zusammenhängen.

Zum Beispiel kann seine Antikrebsaktivität die Inhibition von Topoisomerase-Enzymen beinhalten, was zu DNA-Schäden und Apoptose in Krebszellen führt.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and oxidative stress.

For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of brominated chromenones is evident in derivatives differing in substituent positions, halogen types, and appended functional groups. Below is a detailed comparison:

Substituent Position and Halogen Variation

- 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6): Structure: Substitution at the 3-position with iodine instead of methyl. Molecular Weight: 350.94 g/mol (C₉H₄BrIO₂). However, it carries a higher hazard risk (WGK Germany: 3; Harmful if swallowed, Risk Code 22) .

- 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 331821-16-0): Structure: Bromine at the 8-position, chlorine at 6-position, and a 4-hydroxyphenyl group at 3-position. Molecular Weight: 345.19 g/mol (C₁₆H₁₀BrClO₃). No explicit hazard data reported .

Functional Group Modifications

- 6-Bromo-2-(4-(dimethylamino)phenyl)-3-(triisopropylsilyl)oxy-4H-chromen-4-one (5-TIPS): Structure: A dimethylaminophenyl group at the 2-position and a TIPS-protected hydroxyl group at 3-position. Synthesis: Prepared via TIPS protection of 3-hydroxy-4H-chromen-4-one (57% yield), indicating moderate synthetic efficiency . Applications: Used in photoreactivity studies; the electron-donating dimethylamino group may influence fluorescence properties .

6-Bromo-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-benzopyran-4-one :

Aryl-Substituted Derivatives

6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2):

6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 263364-78-9):

Data Table: Key Comparative Parameters

Research Findings and Implications

- Reactivity : The 3-position of 6-Bromo-3-methyl-4H-chromen-4-one is highly modifiable, enabling the introduction of groups like iodine (for cross-coupling) or propenyl esters (for dimerization) .

- Biological Activity : Methyl and phenyl substituents enhance lipophilicity, favoring cell permeability, while halogen size (Br vs. I) affects toxicity profiles .

- Synthetic Utility : Lower synthetic yields (e.g., 57% for 5-TIPS) suggest challenges in stabilizing reactive intermediates during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.